ヒドロキシキノロン

Hydroxyquinolones are a class of organic compounds characterized by the presence of a hydroxyl group attached to a quinoline ring system. These molecules possess potent antimicrobial properties, making them valuable in pharmaceutical applications for treating various bacterial infections. Hydroxyquinolones exert their effects through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. They also interfere with the synthesis of bacterial cell walls and inhibit protein synthesis by binding to ribosomes. Due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, hydroxyquinolones are often used in combination with other antibiotics to enhance efficacy. Additionally, these compounds exhibit low toxicity towards mammalian cells, making them suitable for clinical use. However, they can cause side effects such as nausea, vomiting, and gastrointestinal upset. Research continues into optimizing the structure of hydroxyquinolones to improve their pharmacological properties and reduce potential adverse reactions.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

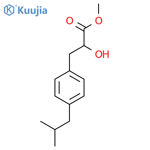

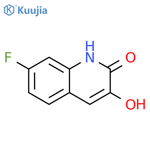

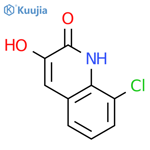

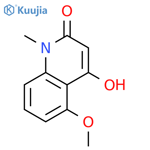

|

8-fluoro-3-hydroxy-2(1H)-Quinolinone | 1159706-28-1 | C9H6FNO2 |

|

7-fluoro-3-hydroxy-2(1H)-Quinolinone | 1159706-29-2 | C9H6FNO2 |

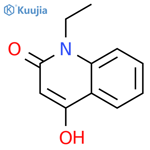

|

2(1H)-Quinolinone,1-ethyl-4-hydroxy- | 54675-30-8 | C11H11NO2 |

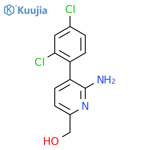

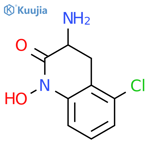

|

2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- | 56433-15-9 | C9H9ClN2O2 |

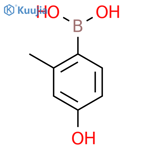

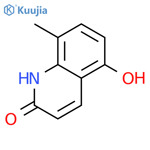

|

5-hydroxy-8-methyl-1H-quinolin-2-one | 153999-60-1 | C10H9NO2 |

|

2(1H)-QUINOLINONE, 8-CHLORO-3-HYDROXY- | 90785-86-7 | C9H6ClNO2 |

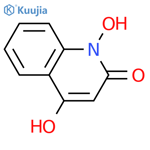

|

1,4-Dihydroxy-2(1H)-quinolinone | 21201-44-5 | C9H7NO3 |

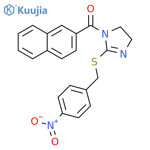

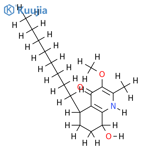

|

Hyeronimone | 138690-48-9 | C19H31NO3 |

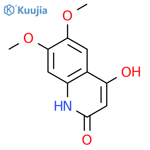

|

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one | 412335-39-8 | C11H11NO4 |

|

4-Hydroxy-5-methoxy-1-methylquinolin-2(1H)-one | 137441-18-0 | C11H11NO3 |

関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

推奨される供給者

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品